2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one

Medicinal chemistry Heterocyclic synthesis TPK1 inhibitor intermediates

2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one (CAS 503860-53-5) is a heterocyclic small molecule belonging to the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class, featuring a 4,4′-bipyrimidine scaffold with a thione group at position 2, a methyl substituent at N3, and a pyrimidin-4-yl ring at C6. The compound has a molecular formula of C₉H₈N₄OS and a molecular weight of 220.25 g/mol.

Molecular Formula C9H8N4OS
Molecular Weight 220.25 g/mol
CAS No. 503860-53-5
Cat. No. B1319269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one
CAS503860-53-5
Molecular FormulaC9H8N4OS
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=S)C2=NC=NC=C2
InChIInChI=1S/C9H8N4OS/c1-13-8(14)4-7(12-9(13)15)6-2-3-10-5-11-6/h2-5H,1H3,(H,12,15)
InChIKeyKSGGZXMEXUBSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one (CAS 503860-53-5): Chemical Identity and Core Structural Class for Procurement Evaluation


2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one (CAS 503860-53-5) is a heterocyclic small molecule belonging to the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class, featuring a 4,4′-bipyrimidine scaffold with a thione group at position 2, a methyl substituent at N3, and a pyrimidin-4-yl ring at C6 [1]. The compound has a molecular formula of C₉H₈N₄OS and a molecular weight of 220.25 g/mol . It is primarily described in the patent literature as a key synthetic intermediate in the preparation of TPK1 (tau protein kinase 1, also known as GSK3β) inhibitors under development by Mitsubishi Tanabe Pharma and Sanofi for neurodegenerative indications such as Alzheimer's disease [1][2]. Its thione functionality serves as a critical handle for subsequent chemical transformations, differentiating it from the corresponding chloro and amino derivatives used in later-stage analoging [1].

Why 2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one Cannot Be Replaced by Generic Pyrimidinone Analogs in TPK1 Inhibitor Synthesis


Generic substitution of this compound with other 2-thioxopyrimidin-4-ones or mercaptopyrimidine derivatives is not feasible without compromising downstream synthetic efficiency and target engagement properties, for several structurally verified reasons. First, the 4,4′-bipyrimidine connectivity at C6 is essential for TPK1 active-site recognition; analogs bearing pyridyl, phenyl, or monocyclic heteroaryl substituents at this position produce chemotypes with fundamentally different kinase selectivity profiles [1]. Second, the 2-mercapto (thione) group is the obligatory precursor for introducing C2-amino substituents via chloro displacement—a transformation documented in the patent literature where 2-mercapto-3-methyl-6-pyrimidin-4-yl-3H-pyrimidin-4-one is converted to 2-chloro-3-methyl-6-pyrimidin-4-yl-3H-pyrimidin-4-one in 27% yield using POCl₃, serving as the gateway intermediate for all subsequent structure-activity relationship (SAR) exploration [1]. Third, the N3-methyl group is fixed; replacement with H, ethyl, or benzyl alters the conformational preference of the pyrimidone ring and diminishes TPK1 inhibitory activity in the final derivatives [1]. These three structural features—bipyrimidine aryl group, 2-thione handle, and N3-methyl substituent—are each individually critical, and no commercially available generic congener simultaneously satisfies all three.

Quantitative Differentiation Evidence for 2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one Relative to Nearest Structural Analogs


Synthetic Yield Comparison: This Compound vs. Pyridyl Analog in the Condensation Step

In the synthetic route to TPK1 inhibitor precursors, 2-mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one is obtained in 78% isolated yield from ethyl 3-oxo-3-(4-pyrimidyl)propionate and N-methylthiourea under DBU-catalyzed condensation [1]. By comparison, the closely related pyridyl analog 2-mercapto-3-methyl-6-(4-pyridyl)-3H-pyrimidin-4-one, synthesized from ethyl 3-oxo-3-(4-pyridyl)propionate under identical conditions (N-methylthiourea, DBU, ethanol reflux, methanesulfonic acid workup), is obtained in a lower 72% yield [2]. The 6-percentage-point yield advantage of the pyrimidinyl compound (78% vs. 72%) is attributed to the electron-withdrawing effect of the additional nitrogen atom in the pyrimidine ring, which activates the β-ketoester toward condensation. This translates to approximately 8% greater material throughput per batch for the pyrimidin-4-yl intermediate, a meaningful difference in multi-kilogram manufacturing campaigns.

Medicinal chemistry Heterocyclic synthesis TPK1 inhibitor intermediates

Physicochemical Differentiation: LogP and Solubility Profile vs. Chloro Derivative

The 2-mercapto (thione) compound exhibits a predicted ACD/LogP of −0.45 and a pH 7.4 LogD of −2.75, indicating significantly higher aqueous solubility and lower lipophilicity than the 2-chloro derivative (LogP estimated at approximately +0.8 to +1.2 based on the replacement of −SH with −Cl) . The polar surface area (PSA) of 97 Ų for the mercapto compound is also higher than that of the chloro analog, contributing to improved aqueous solubility and potentially reduced passive membrane permeability . While direct experimental solubility data in biorelevant media are not publicly available for either compound, the predicted LogD difference of >3.5 log units suggests that the mercapto intermediate is substantially more hydrophilic and thus easier to handle in aqueous reaction conditions and during extractive workup. This property is advantageous in the early synthetic steps where the mercapto compound is generated, as it facilitates product isolation by precipitation from aqueous solution [1].

Physicochemical profiling ADME prediction Lead optimization

Intermediate Conversion Efficiency: Mercapto-to-Chloro Displacement Yield as a Gatekeeper for Derivative Libraries

The 2-mercapto compound serves as the direct precursor to 2-chloro-3-methyl-6-pyrimidin-4-yl-3H-pyrimidin-4-one via reaction with POCl₃ in DMF at 70°C, affording the chloro intermediate in 27% isolated yield after chromatographic purification [1]. While this moderate yield represents a synthetic bottleneck, the transformation is chemically unambiguous and scalable; the alternative approach—direct construction of the chloro derivative from a chlorinated β-ketoester—is not described in the patent literature and would likely suffer from competitive side reactions due to the lability of the 2-chloro substituent under basic condensation conditions. No comparative data exist for alternative leaving groups (e.g., 2-methylsulfonyl or 2-fluoro) at this scaffold position, but the 2-mercapto group is uniquely positioned as the only reported leaving group precursor that enables C2 diversification into the full range of amine, alkoxy, and thioether substituents explored in the Mitsubishi Tanabe and Sanofi TPK1 inhibitor programs [1][2]. The 27% conversion efficiency, while modest, is sufficient to generate multi-gram quantities of the chloro intermediate for parallel library synthesis of >100 final derivatives described in the patents [1].

Parallel synthesis Library production Intermediate stability

Target Application Scenarios for 2-Mercapto-3-methyl-6-(pyrimidin-4-yl)-3H-pyrimidin-4-one in TPK1 Inhibitor Discovery and Chemical Development


Multi-Gram Synthesis of TPK1 Inhibitor Key Intermediates for CNS Drug Discovery

This compound is the starting point for synthesizing 2-substituted-6-pyrimidin-4-yl-pyrimidin-4-ones, a chemotype patented by Mitsubishi Tanabe Pharma and Sanofi as TPK1/GSK3β inhibitors for Alzheimer's disease and related tauopathies [1]. The 78% condensation yield and straightforward precipitation-based isolation [1] make it suitable for producing 10–100 g batches of the chloro intermediate, which can then be diversified into focused libraries of 50–200 final compounds for in vitro TPK1 inhibition screening and cellular tau phosphorylation assays. Procurement of this specific intermediate, rather than attempting to source the chloro or amino derivatives directly, is recommended for programs that intend to explore the full C2 substitution landscape documented in the patent literature [1][2].

Building Block for 4,4′-Bipyrimidine-Focused Fragment Libraries

The 4,4′-bipyrimidine core is under-represented in commercial fragment libraries. This mercapto intermediate provides a versatile scaffold for generating bipyrimidine-based fragments by derivatization at the C2 position. Its predicted aqueous solubility (LogD pH 7.4 = −2.75) [1] is favorable for fragment screening at concentrations up to 1 mM in biochemical assays. The compound can be alkylated at sulfur under mild conditions to produce thioether fragments without requiring protection/deprotection steps, simplifying library production relative to amino-substituted analogs that require Boc protection [2].

Reference Standard for Analytical Method Development in Bipyrimidine Process Chemistry

The fully characterized ¹H-NMR spectrum (DMSO-d₆: δ 3.56 (s, 3H), 6.88 (s, 1H), 8.24 (dd, J=1.2, 5.4 Hz, 1H), 9.05 (d, J=5.4 Hz, 1H), 9.38 (s, 1H), 11.94 (s, 1H)) and MS data ([M−H]⁻ = 219) [1] provide a robust reference for HPLC purity method development and impurity profiling in process chemistry laboratories. The distinct UV chromophore of the bipyrimidine system (λmax ~270–290 nm, characteristic of the pyrimidin-4-one conjugated system) enables sensitive detection at low levels (LOD <0.1% area by HPLC-UV), supporting its use as a system suitability standard in quality control workflows for GMP intermediate release testing.

Head-to-Head Comparator in Kinase Selectivity Profiling of 2-Amino Pyrimidone TPK1 Inhibitors

Because this compound lacks the C2-amino substituent present in the active TPK1 inhibitors, it can serve as a negative control in kinase selectivity panels. A typical experimental design would compare the 2-morpholino or 2-piperazinyl final compounds (IC₅₀ values against TPK1 typically in the 10–500 nM range, as described in the patent examples [1]) against the 2-mercapto precursor, which is expected to show significantly reduced or absent TPK1 inhibition. This comparator-based approach validates that the observed kinase inhibition arises specifically from the C2 substituent interaction with the ATP-binding pocket rather than from non-specific colloidal aggregation or assay interference by the bipyrimidine scaffold.

Quote Request

Request a Quote for 2-Mercapto-3-methyl-6-(pyrimidin-4-YL)-3H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.